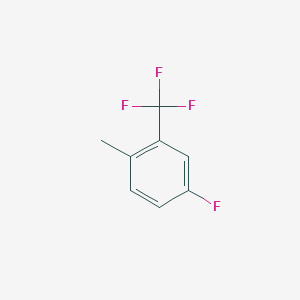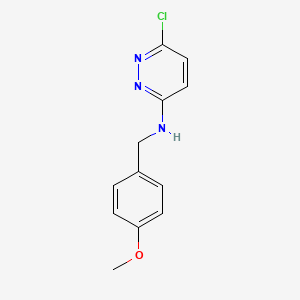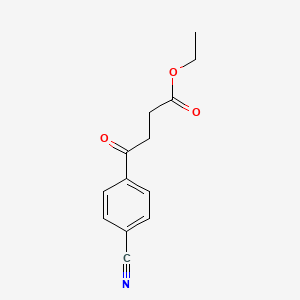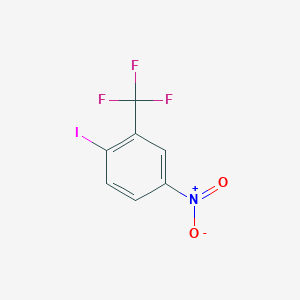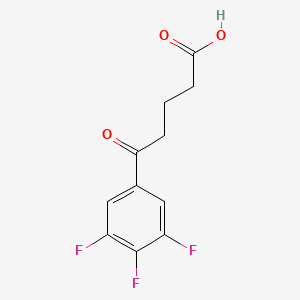
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chalcones.
科学研究应用
Chemistry: It can be used as a starting material for the synthesis of more complex organic molecules.
Biology: Chalcones, including this compound, are studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research into the pharmacological effects of chalcones may lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not well-documented, but it is likely to involve interactions with various molecular targets and pathways. Chalcones are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. The specific molecular targets and pathways involved would depend on the particular biological activity being studied.
相似化合物的比较
Similar Compounds
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: An isomer with a different configuration around the double bond.
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: A compound with a chlorine atom in a different position on the phenyl ring.
(2Z)-1-(3-chlorophenyl)-3-(methylamino)prop-2-en-1-one: A compound with a different substitution on the amino group.
Uniqueness
The uniqueness of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its specific combination of functional groups and its configuration. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6- |
InChI 键 |
LDBZHHVGVAIVBT-SREVYHEPSA-N |
手性 SMILES |
CN(C)/C=C\C(=O)C1=CC(=CC=C1)Cl |
规范 SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


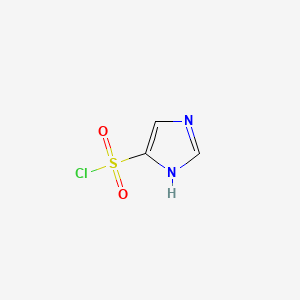

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)


